molecular formula C10H13N3O5S B5713393 N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5713393
M. Wt: 287.29 g/mol
InChI Key: ZGEKLLPIDGQZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MNNG, is a chemical compound that has been widely used in scientific research due to its unique properties and mechanism of action. MNNG is a potent mutagen that can induce DNA damage and has been used to study the mutagenic effects of various agents on cells.

Mechanism of Action

N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide induces DNA damage by alkylating guanine residues in DNA. This leads to the formation of O6-methylguanine, which can cause mispairing of nucleotides during DNA replication and ultimately lead to mutations. This compound has also been shown to induce DNA strand breaks and to inhibit DNA repair mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to induce mutations in a variety of organisms, including bacteria, yeast, and mammalian cells. It has been used to study the mutagenic effects of various agents on cells and to investigate the mechanisms of DNA repair. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it is a potent mutagen that can induce DNA damage in cells. This makes it a useful tool for studying the mutagenic effects of various agents on cells and for investigating the mechanisms of DNA repair. However, one limitation of using this compound is that it is toxic and can cause DNA damage in normal cells as well as cancer cells. This can make it difficult to use this compound in cancer therapies.

Future Directions

There are many future directions for research involving N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research is the development of cancer therapies that target the DNA damage induced by this compound. Another area of research is the investigation of the mechanisms of DNA repair and the development of new therapies that target these mechanisms. Additionally, this compound could be used to study the mutagenic effects of environmental toxins and to investigate the role of DNA damage in aging and age-related diseases.

Synthesis Methods

N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized by reacting 2-methyl-5-nitroaniline with methylsulfonyl chloride in the presence of a base. The resulting product is then reacted with glycine to form this compound.

Scientific Research Applications

N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide has been widely used in scientific research as a mutagen to induce DNA damage in cells. It has been used to study the mutagenic effects of various agents on cells and to investigate the mechanisms of DNA repair. This compound has also been used to study the role of DNA damage in cancer development and to develop cancer therapies.

properties

IUPAC Name

2-(2-methyl-N-methylsulfonyl-5-nitroanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5S/c1-7-3-4-8(13(15)16)5-9(7)12(6-10(11)14)19(2,17)18/h3-5H,6H2,1-2H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEKLLPIDGQZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.